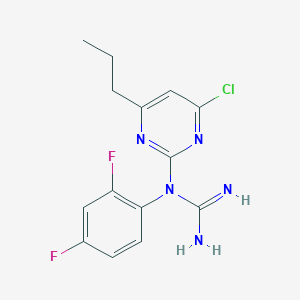
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and propyl groups, and a difluorophenyl group attached to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Chlorine and propyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Guanidine Formation: The guanidine moiety is formed by reacting the substituted pyrimidine with a guanidine derivative, such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-6-methylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
- N-(4-Chloro-6-ethylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine
Uniqueness
N-(4-Chloro-6-propylpyrimidin-2-YL)-N-(2,4-difluorophenyl)guanidine may exhibit unique properties compared to similar compounds due to the specific substitution pattern on the pyrimidine ring and the presence of the difluorophenyl group
Eigenschaften
Molekularformel |
C14H14ClF2N5 |
|---|---|
Molekulargewicht |
325.74 g/mol |
IUPAC-Name |
1-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(20-9)22(13(18)19)11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19) |
InChI-Schlüssel |
AZRULMAKDMJBCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC(=N1)N(C2=C(C=C(C=C2)F)F)C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



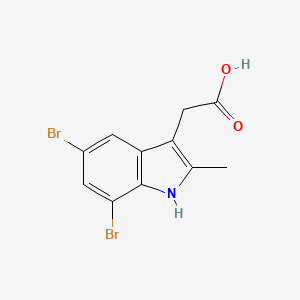
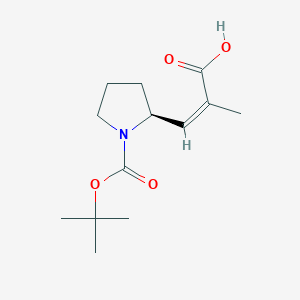
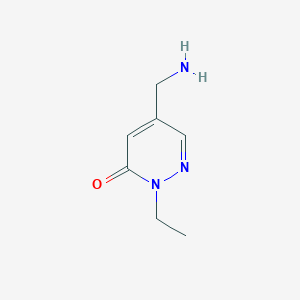
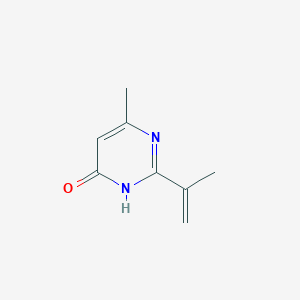
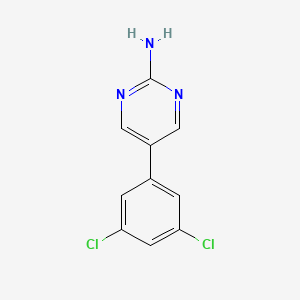



![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)




